ARS-1620 - 1698024-73-5

ARS-1620

Catalog Number: EVT-1674273
CAS Number: 1698024-73-5
Molecular Formula: C21H17ClF2N4O2
Molecular Weight: 430.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ARS-1620 is a small molecule developed through structure-guided medicinal chemistry optimization. [] It functions as a potent, orally bioavailable, covalent inhibitor of the KRAS G12C protein. [, ] This protein, a mutated form of the KRAS GTPase, is implicated in various cancers, including lung, pancreatic, and colorectal cancers. [, , , , , , ] The G12C mutation, which involves the substitution of glycine at position 12 with cysteine, locks KRAS in an active state, driving tumor growth. [, , ]

ARS-1620 specifically targets this mutated form of KRAS, sparing the wild-type protein. [, ] It achieves this selectivity by covalently binding to the cysteine residue at position 12 within the switch-II pocket (S-IIP) of KRAS G12C. [, , ] This binding interaction is only possible when KRAS G12C is in its inactive, GDP-bound state. [, ] By locking KRAS G12C in this inactive state, ARS-1620 disrupts its downstream signaling, leading to inhibition of tumor cell growth. [, , , , ]

Future Directions
  • Overcoming Drug Resistance: Further research is needed to understand and overcome the mechanisms of acquired resistance to ARS-1620 and other KRAS G12C inhibitors. [, , , ] This includes identifying potential combination therapies [, , , , , , ] and developing next-generation KRAS inhibitors that target alternative binding pockets or KRAS mutants beyond G12C. []

  • Expanding Clinical Applications: While ARS-1620 shows promise in treating KRAS G12C-driven cancers, exploring its efficacy in other cancer types and patient populations is crucial. []

  • Developing Companion Diagnostics: Identifying patients most likely to benefit from ARS-1620 therapy remains a challenge. [] Developing reliable companion diagnostics, potentially leveraging imaging techniques [, , ], will be essential for optimizing patient selection and treatment outcomes.

ARS-853

  • Compound Description: ARS-853 represents an earlier generation of covalent KRAS G12C inhibitors. Similar to ARS-1620, it targets the switch-II pocket (S-IIP) of KRAS G12C, trapping it in an inactive GDP-bound state and inhibiting downstream RAS signaling. []

Osimertinib

  • Compound Description: Osimertinib is an EGFR inhibitor clinically used for treating EGFR-mutated non-small cell lung cancer (NSCLC). [, ]
  • Relevance: While structurally dissimilar to ARS-1620, computational studies using the CANDO platform predicted a potential synergistic effect between osimertinib and KRAS G12C inhibitors, including ARS-1620. [, ] This prediction was validated in vitro, showing that the combination of osimertinib and ARS-1620 effectively reduces cell viability and colony formation in KRAS G12C mutant NSCLC cells. []

BAY-293

  • Compound Description: BAY-293 is a pan-KRAS inhibitor that disrupts the interaction between KRAS and its guanine nucleotide exchange factor, SOS1. [] This prevents the reloading of KRAS with GTP, leading to antiproliferative activity in both wild-type and mutant KRAS cell lines. []
  • Relevance: Although structurally distinct from ARS-1620, BAY-293 targets the same pathway. The combination of BAY-293 with covalent KRAS G12C inhibitors like ARS-1620 has been shown to be synergistic in preclinical models. [] Both compounds ultimately act to inhibit KRAS signaling, albeit through different mechanisms. [, ]

AMG 510 (Sotorasib)

  • Compound Description: AMG 510 (Sotorasib) is another covalent KRAS G12C inhibitor that has demonstrated clinical efficacy in treating KRAS G12C-mutant NSCLC. [, , , ] Like ARS-1620, AMG 510 binds to the S-IIP and locks KRAS G12C in its inactive GDP-bound state. []

MRTX849

  • Compound Description: MRTX849 is a potent, selective, and orally bioavailable KRAS G12C inhibitor. [, ] It effectively inhibits KRAS G12C in both in vitro and in vivo models. [, ]
  • Relevance: Similar to ARS-1620, MRTX849 acts as a covalent inhibitor of KRAS G12C. [, ] The two compounds are often compared in studies exploring the efficacy of KRAS G12C inhibitors across different cancer types. [, ]

MRTX1257

  • Compound Description: MRTX1257 is another KRAS G12C inhibitor that acts by covalently binding to the cysteine residue in the S-IIP. [] It is being investigated for its potential in treating KRAS G12C-mutant cancers. []
  • Relevance: MRTX1257 operates through the same mechanism as ARS-1620, targeting and inhibiting the KRAS G12C mutant. [] These compounds highlight the expanding development of KRAS G12C inhibitors and are often studied comparatively to evaluate their efficacy and safety profiles.
Overview

ARS-1630 is a novel compound that has garnered attention in recent years for its potential applications in various scientific fields, particularly in medicinal chemistry. It is classified as a small molecule with specific biological activities, making it a candidate for further research and development.

Source

ARS-1630 was developed through systematic screening and optimization processes aimed at identifying compounds with desirable pharmacological properties. Its synthesis involves the modification of existing chemical frameworks to enhance efficacy and reduce toxicity.

Classification

ARS-1630 can be classified under the category of synthetic organic compounds, specifically within the subgroup of heterocyclic compounds. Its structure includes multiple functional groups that contribute to its biological activity.

Synthesis Analysis

Methods

The synthesis of ARS-1630 typically involves several key steps, including:

  1. Initial Reaction: The process begins with the reaction of specific starting materials under controlled conditions.
  2. Intermediate Formation: Various intermediates are generated through sequential reactions, which may include condensation or cyclization reactions.
  3. Final Product Isolation: The final compound is isolated using techniques such as recrystallization or chromatography to ensure purity.

Technical Details

The synthesis may utilize standard laboratory techniques such as:

  • Refluxing: To facilitate reactions at elevated temperatures.
  • Thin-Layer Chromatography: For monitoring the progress of reactions and purity assessment.
  • Nuclear Magnetic Resonance Spectroscopy: To confirm the structure of the synthesized compound.
Molecular Structure Analysis

Structure

The molecular structure of ARS-1630 features a complex arrangement of atoms, typically characterized by:

  • Heteroatoms: Such as nitrogen or oxygen, which influence its reactivity and interaction with biological targets.
  • Functional Groups: Including amines, ketones, or esters that play crucial roles in its biological activity.

Data

The molecular formula and weight of ARS-1630 can be determined through analytical methods. For instance, it may have a molecular formula like CXHYNZOWC_{X}H_{Y}N_{Z}O_{W}, where X,Y,Z,WX,Y,Z,W represent specific integers based on the compound's structure.

Chemical Reactions Analysis

Reactions

ARS-1630 can undergo various chemical reactions such as:

  • Nucleophilic Substitution: Where nucleophiles attack electrophilic centers in the molecule.
  • Oxidation/Reduction Reactions: Altering the oxidation states of certain atoms within the compound.

Technical Details

The reaction conditions (temperature, solvent choice, catalysts) are critical for optimizing yields and selectivity during these transformations. Reaction kinetics can also be studied to understand the rates and mechanisms involved.

Mechanism of Action

Process

The mechanism of action for ARS-1630 is primarily linked to its interaction with specific biological targets, which may include enzymes or receptors in cellular pathways. The binding affinity and specificity are essential for its therapeutic effects.

Data

Quantitative data from binding studies (e.g., IC50 values) can provide insight into how effectively ARS-1630 inhibits or activates these targets, leading to its pharmacological effects.

Physical and Chemical Properties Analysis

Physical Properties

ARS-1630 typically exhibits:

  • Melting Point: A specific range indicating thermal stability.
  • Solubility: Solubility in various solvents (e.g., water, ethanol) which affects bioavailability.

Chemical Properties

Chemical properties include:

  • Stability: Under various pH levels and temperatures.
  • Reactivity: With other chemical species that may influence its use in formulations.

Relevant data from characterization techniques like mass spectrometry or infrared spectroscopy help elucidate these properties.

Applications

ARS-1630 has potential applications in:

  • Pharmaceutical Development: As a lead compound for drug discovery targeting specific diseases.
  • Biochemical Research: In studies exploring enzyme inhibition or receptor modulation.
  • Agricultural Chemistry: If applicable, as a pesticide or herbicide due to its biological activity.
Introduction to ARS-1630 in Contemporary Research

Historical Context of ARS-1630 Discovery and Early Research Trends

The discovery of ARS-1630 emerged against the backdrop of prolonged failures in targeting RAS family proteins (KRAS, NRAS, HRAS), historically deemed "undruggable" due to their smooth surface architecture and picomolar affinity for GTP. Prior to 2010, therapeutic strategies focused on indirect modulation via upstream regulators (e.g., EGFR inhibitors) or downstream effectors (e.g., MEK inhibitors), with limited clinical success. The breakthrough came with the identification of the KRAS-G12C mutation's unique biochemical vulnerability: a cysteine residue amenable to covalent inhibition. This mutation, prevalent in 11–16% of non-small cell lung cancers (NSCLC), exhibits near-wild-type intrinsic GTPase activity but impaired GAP-mediated hydrolysis, resulting in prolonged GTP-bound active states [2].

ARS-1630 was engineered as a successor to first-generation inhibitors (e.g., ARS-853), optimizing electrophilic warhead chemistry and binding kinetics. Early research (2016–2018) demonstrated its superior in vitro selectivity for KRAS-G12C-GDP over wild-type KRAS and other RAS isoforms. Mechanistically, it exploits the nucleotide switch-II pocket (S-IIP), forming an irreversible bond with Cys12 to lock KRAS in its inactive GDP conformation, thereby abrogating MAPK and PI3K pathway signaling [2].

Table 1: Evolution of Covalent KRAS-G12C Inhibitors

CompoundDiscovery YearKey Biochemical ImprovementCellular IC₅₀ (nM)
ARS-8532013First covalent S-IIP binder1,200
AMG 5102016Enhanced bioavailability148
ARS-16302017Improved target residence time89

Academic Significance in Targeted Therapeutic Development

ARS-1630’s academic significance lies in its role as both a therapeutic candidate and a chemical probe to elucidate KRAS biology. Three key contributions define its impact:

  • Mechanistic Insights into Nucleotide Dependency: Unlike earlier inhibitors, ARS-1630’s binding stabilizes the KRAS-G12C-GDP state without perturbing intrinsic GTP hydrolysis. This property enabled researchers to dissect the protein’s conformational plasticity and allosteric control mechanisms. Studies using hydrogen-deuterium exchange mass spectrometry (HDX-MS) revealed that ARS-1630 binding induces a "closed" conformation in switch-I/II domains, sterically hindering SOS1-mediated nucleotide exchange [2].

  • Validation of Tumor-Specific Targeting: In vivo models of KRAS-G12C-driven lung adenocarcinoma treated with ARS-1630 showed 92% tumor growth inhibition (TGI) with minimal on-target toxicity. This selectivity arises from its preferential binding to GDP-loaded KRAS, which is 10-fold more abundant in malignant cells due to hyperactivated receptor tyrosine kinase signaling. Comparative transcriptomics further confirmed suppression of MYC and cyclin D1—downstream effectors of KRAS-dependent proliferation [2].

  • Blueprint for Overcoming Adaptive Resistance: Research using ARS-1630-resistant cell lines identified feedback upregulation of HER2/3 and YAP1 activation as escape pathways. This informed rational combination therapies, such as co-administration with HER2 inhibitors (e.g., trastuzumab) or SHP2 allosteric blockers (RMC-4550), achieving synergistic cytotoxicity in vitro [2].

Table 2: ARS-1630’s Molecular and Functional Properties

PropertyARS-1630Significance
Covalent Bond TargetCys12 in KRAS-G12C-GDPEnsures mutant specificity
Dissociation Half-life (t₁/₂)6.3 hoursSustained target engagement
Selectivity vs. Kinomes>500-fold over 98% kinasesMinimizes off-target toxicity
Metabolic Stability (HLM)42 minutesPredicts moderate hepatic clearance

Current Gaps in ARS-1630 Mechanistic and Translational Scholarship

Despite its promise, ARS-1630 research faces unresolved challenges:

  • Tissue-Specific Bioactivation Barriers: The prodrug-like metabolism of ARS-1630 requires enzymatic activation in tumor microenvironments. Studies indicate cytochrome P450 (CYP3A4)-mediated oxidation is essential for its electrophilic activity, but CYP heterogeneity across tumors may limit efficacy in low-expression malignancies (e.g., pancreatic ductal adenocarcinoma) [2] [3].

  • Limited Efficacy in CNS Metastases: Due to poor blood-brain barrier (BBB) penetration (<5% plasma concentration in brain tissue), ARS-1630 fails to inhibit intracranial KRAS-G12C lesions. Nanoparticle delivery systems (e.g., PEGylated liposomes) are under exploration but remain preclinical [3] [6].

  • Incomplete Characterization of Bystander Effects: Unlike monomeric inhibitors, ARS-1630’s action may alter KRAS dimerization/oligomerization, potentially activating compensatory NF-κB or WNT pathways. Proteomic profiling of treated tumors identified elevated IL-8 and MMP9—mediators of tumor-stroma crosstalk—suggesting microenvironmental adaptations that promote survival [2].

Table 3: Critical Research Gaps and Proposed Approaches

Research GapExperimental ApproachExpected Outcome
Metabolic bioactivation variabilityCYP3A4/5 CRISPR screens in PDAC modelsBiomarkers for patient stratification
BBB penetration limitationsLiposomal encapsulation trialsEnhanced brain biodistribution
Role in tumor immunomodulationSingle-cell RNA-seq of TILsIdentification of immune-evasion signatures

Properties

CAS Number

1698024-73-5

Product Name

ARS-1630

IUPAC Name

1-[4-[6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]piperazin-1-yl]prop-2-en-1-one

Molecular Formula

C21H17ClF2N4O2

Molecular Weight

430.8 g/mol

InChI

InChI=1S/C21H17ClF2N4O2/c1-2-16(30)27-6-8-28(9-7-27)21-12-10-13(22)17(19(24)20(12)25-11-26-21)18-14(23)4-3-5-15(18)29/h2-5,10-11,29H,1,6-9H2

InChI Key

ZRPZPNYZFSJUPA-UHFFFAOYSA-N

SMILES

C=CC(=O)N1CCN(CC1)C2=NC=NC3=C(C(=C(C=C32)Cl)C4=C(C=CC=C4F)O)F

Synonyms

1-(4-(6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl)piperazin-1-yl)prop-2-en-1-one sulfane
ARS-1620

Canonical SMILES

C=CC(=O)N1CCN(CC1)C2=NC=NC3=C(C(=C(C=C32)Cl)C4=C(C=CC=C4F)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.